1-amino-N-methylcyclopropane-1-carboxamide hydrochloride 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193058-19-2
VCID: VC4964429
InChI: InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H
SMILES: CNC(=O)C1(CC1)N.Cl
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride

CAS No.: 2193058-19-2

Cat. No.: VC4964429

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61

* For research use only. Not for human or veterinary use.

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride - 2193058-19-2

Specification

CAS No. 2193058-19-2
Molecular Formula C5H11ClN2O
Molecular Weight 150.61
IUPAC Name 1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H
Standard InChI Key AOKFEWFWPMUSFS-UHFFFAOYSA-N
SMILES CNC(=O)C1(CC1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C5H11ClN2O, with a molar mass of 150.61 g/mol . Its IUPAC name, N-methylcyclopropane-1-carboxamide; hydrochloride, reflects two critical components:

  • A cyclopropane ring substituted at the 1-position with a carboxamide group (-CONHCH3)

  • A primary amine (-NH2) at the same carbon, forming a geminal diamine-carboxamide arrangement

  • A hydrochloride salt form, enhancing solubility and crystallinity .

The cyclopropane ring introduces significant angle strain (60° bond angles vs. 109.5° in tetrahedral carbons), which influences reactivity and conformational stability. X-ray crystallography of analogous cyclopropane derivatives reveals puckered ring geometries that may facilitate interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC5H11ClN2O
Molar Mass150.61 g/mol
SMILESCl.CNC(=O)C1(N)CC1
InChIKeyNUFPVTFPTQJADB-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride are publicly documented, analogous cyclopropane carboxamides are typically synthesized via:

  • Cyclopropanation: Ring formation using [2+1] cycloadditions of carbenes to alkenes or Simmons-Smith reactions with diiodomethane and zinc-copper couples.

  • Amide Coupling: Reaction of cyclopropanecarboxylic acid derivatives with methylamine using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Salt Formation: Treatment of the free base with hydrochloric acid in polar solvents such as methanol or ethyl acetate .

A representative multi-step synthesis for structurally related compounds involves:

  • Condensation of glycolic acid with 4-phenoxyaniline to form an intermediate amide .

  • Subsequent coupling with cyclopropanecarboxylic acid derivatives under EDC/DMAP catalysis .

  • Final purification via recrystallization from hexane/ethyl acetate mixtures .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base, with predicted solubility in polar aprotic solvents (DMF, DMSO) > 50 mg/mL . Stability studies of similar compounds indicate:

  • pH Sensitivity: Degradation above pH 7 due to amine deprotonation and cyclopropane ring strain relief.

  • Thermal Stability: Decomposition onset temperatures ~180°C based on thermogravimetric analysis (TGA) of analogs .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethodSource
logP (Partition Coefficient)0.89XLogP3
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors3Computed
Topological Polar Surface Area66.8 ŲChemAxon

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):

  • δ 3.24–3.16 (m, 1H, cyclopropane CH)

  • δ 2.32–2.10 (m, 4H, cyclopropane CH2)

  • δ 1.47 (s, 9H, tert-butyl protecting group in intermediates) .

13C NMR (100 MHz, DMSO-d6):

  • 174.8 ppm (carbonyl C=O)

  • 43.1 ppm (cyclopropane quaternary carbon)

  • 24.9 ppm (methylamine CH3) .

HR-MS (ESI-TOF):

  • Observed [M+H]+: 151.0984 (calculated 151.0979 for C5H11N2OCl) .

Precaution CodeInstruction
P261Avoid breathing dust/fume/gas/mist
P305+P351+P338IF IN EYES: Rinse cautiously with water
P405Store locked up

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